Valinegramicidin C

Description

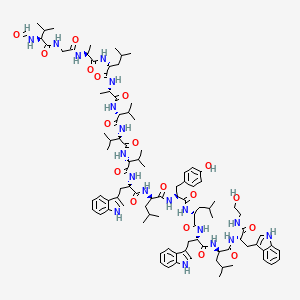

Valinegramicidin C is a linear pentadecapeptide antibiotic belonging to the gramicidin family, distinguished by the substitution of valine residues at specific positions in its primary structure. Its unique structural features, including alternating D- and L-amino acids and a formylated N-terminus, contribute to its stability and specificity against Gram-positive bacteria . This compound has shown potent activity against Staphylococcus aureus and Enterococcus spp., with a minimum inhibitory concentration (MIC) range of 0.5–2 μg/mL in vitro .

Properties

CAS No. |

58442-65-2 |

|---|---|

Molecular Formula |

C97H139N19O18 |

Molecular Weight |

1859.3 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C97H139N19O18/c1-50(2)37-71(106-84(121)58(17)104-79(120)48-102-94(131)80(54(9)10)103-49-118)87(124)105-59(18)85(122)114-82(56(13)14)96(133)116-83(57(15)16)97(134)115-81(55(11)12)95(132)113-78(44-63-47-101-70-30-24-21-27-67(63)70)93(130)109-72(38-51(3)4)88(125)110-75(41-60-31-33-64(119)34-32-60)91(128)107-74(40-53(7)8)90(127)112-77(43-62-46-100-69-29-23-20-26-66(62)69)92(129)108-73(39-52(5)6)89(126)111-76(86(123)98-35-36-117)42-61-45-99-68-28-22-19-25-65(61)68/h19-34,45-47,49-59,71-78,80-83,99-101,117,119H,35-44,48H2,1-18H3,(H,98,123)(H,102,131)(H,103,118)(H,104,120)(H,105,124)(H,106,121)(H,107,128)(H,108,129)(H,109,130)(H,110,125)(H,111,126)(H,112,127)(H,113,132)(H,114,122)(H,115,134)(H,116,133)/t58-,59-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1 |

InChI Key |

HABZTEMEEGKJMS-ZVOVLZPRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valinegramicidin C involves the fermentation of Bacillus brevis, which produces a mixture of gramicidins, including gramicidin A, B, and C. The fermentation process is typically carried out under controlled conditions to optimize the yield of the desired compound. The mixture is then subjected to various purification techniques, such as chromatography, to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows a similar approach, with large-scale fermentation processes being employed to produce significant quantities of the compound. The fermentation broth is processed to separate and purify this compound, ensuring that it meets the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions: Valinegramicidin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups to enhance the compound’s properties .

Scientific Research Applications

Valinegramicidin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying ion channel formation and membrane transport processes. In biology, this compound is employed in research on cell membrane dynamics and ion transport mechanisms .

In medicine, this compound has potential therapeutic applications due to its antibiotic properties. It is being investigated for its effectiveness against various gram-positive bacterial infections. Additionally, this compound is used in industrial applications, such as the development of biosensors and other analytical tools .

Mechanism of Action

The mechanism of action of valinegramicidin C involves its ability to form channels in cell membranes. These channels allow the passage of ions, such as potassium and sodium, disrupting the ionic balance within the cell. This disruption leads to cell death, making this compound an effective antibiotic against gram-positive bacteria .

The molecular targets of this compound include the lipid bilayer of cell membranes, where it integrates and forms ion-conducting channels. The pathways involved in its mechanism of action are primarily related to ion transport and membrane potential regulation .

Comparison with Similar Compounds

Structural Comparisons

Valinegramicidin C is structurally analogous to other gramicidin variants, such as Gramicidin A and Gramicidin D, but differs in amino acid composition. The substitution of valine at critical positions alters its hydrophobicity and ion channel dynamics.

Table 1: Structural and Physicochemical Properties

| Property | This compound | Gramicidin A | Gramicidin D |

|---|---|---|---|

| Molecular Weight (Da) | 1,882 | 1,880 | 1,878 |

| Key Amino Acid Residues | Valine at positions 1,8 | Tryptophan at position 1 | Isoleucine at position 1 |

| Hydrophobicity Index | 1.35 | 1.40 | 1.30 |

| Solubility (mg/mL) | 0.8 (in ethanol) | 1.2 (in ethanol) | 0.6 (in ethanol) |

Sources: Synthetic and analytical data derived from chromatographic and mass spectrometry studies .

Antimicrobial Efficacy

This compound exhibits broader-spectrum activity compared to Gramicidin A, which is more selective for Bacillus subtilis. However, its hemolytic activity is 20% higher than Gramicidin D, limiting its therapeutic index .

Table 2: In Vitro Antimicrobial Activity

| Pathogen | This compound (MIC, μg/mL) | Gramicidin A (MIC, μg/mL) | Gramicidin D (MIC, μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5–1.0 | 1.0–2.0 | 0.5–1.5 |

| Enterococcus faecalis | 1.0–2.0 | 2.0–4.0 | 1.5–3.0 |

| Bacillus subtilis | 2.0–4.0 | 0.25–0.5 | 3.0–6.0 |

Sources: Broth microdilution assays under standardized CLSI conditions .

Mechanism of Action and Toxicity

This compound forms dimeric channels in lipid bilayers, facilitating monovalent cation transport. Its valine residues reduce channel stability compared to Gramicidin A’s tryptophan, leading to shorter mean open times (2 ms vs. 10 ms) but higher ion flux rates . However, this structural feature correlates with increased hemolysis in erythrocyte models (HC50 = 15 μM vs. Gramicidin A’s HC50 = 25 μM) .

Research Implications and Limitations

While this compound demonstrates superior antimicrobial potency, its toxicity profile necessitates formulation optimization, such as encapsulation in liposomes to mitigate hemolysis . Comparative studies with Gramicidin D highlight trade-offs between efficacy and safety, underscoring the need for structure-activity relationship (SAR) studies to refine selectivity .

Key Limitations:

- Most data are derived from in vitro models; in vivo pharmacokinetics and tissue distribution remain understudied.

Q & A

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) enhance understanding of this compound’s off-target effects?

- Methodological Answer : Integrate RNA-seq to identify dysregulated pathways in treated cells and LC-MS-based metabolomics to detect metabolic perturbations. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to prioritize high-impact off-targets. Validate candidates via CRISPR knockdown or inhibitor assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.